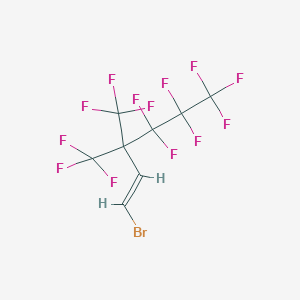

1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene

CAS No.: 128454-94-4

Cat. No.: VC3717659

Molecular Formula: C8H2BrF13

Molecular Weight: 424.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 128454-94-4 |

|---|---|

| Molecular Formula | C8H2BrF13 |

| Molecular Weight | 424.98 g/mol |

| IUPAC Name | 1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene |

| Standard InChI | InChI=1S/C8H2BrF13/c9-2-1-3(6(14,15)16,7(17,18)19)4(10,11)5(12,13)8(20,21)22/h1-2H |

| Standard InChI Key | KVLSPRHWDKLGCE-UHFFFAOYSA-N |

| SMILES | C(=CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |

| Canonical SMILES | C(=CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |

Introduction

Chemical Identity and Fundamental Properties

Basic Chemical Information

1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene is a fluorinated organobromine compound with multiple synonyms in chemical databases and literature. The compound's identity can be established through several standard chemical identifiers as outlined in the table below:

| Parameter | Information |

|---|---|

| Chemical Name | 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene |

| CAS Registry Number | 128454-94-4 |

| Molecular Formula | C₈H₂BrF₁₃ |

| Molecular Weight | 424.98 g/mol |

| Synonyms | 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene; 1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)-1-hexene; (E)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene |

The compound possesses a complex chemical structure with a hexene backbone (containing a carbon-carbon double bond), multiple fluorine atoms in the form of trifluoromethyl and fluorinated carbon chains, and a bromine atom at the terminal position .

Physical and Computed Properties

The physical properties of 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene have been computationally determined and reported in chemical databases. These properties provide insights into its behavior in various chemical environments and potential applications.

| Property | Value |

|---|---|

| XLogP3 | 6.2 |

| Hydrogen Bond Acceptor Count | 13 |

| Rotatable Bond Count | 3 |

| Exact Mass | 423.91323 |

| Monoisotopic Mass | 423.91323 |

| Heavy Atom Count | 22 |

| Complexity | 409 |

| Undefined Bond Stereocenter Count | 1 |

| Covalently-Bonded Unit Count | 1 |

Synthetic Methodologies

Documented Synthetic Routes

The synthesis of 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene has been documented in scientific literature, with a notable synthetic route reported by Rozhkov and colleagues in the Bulletin of the Academy of Sciences of the USSR Division of Chemical Science in 1990 . The synthesis employs nucleophilic substitution reactions with bromide ions under specific reaction conditions.

Reaction Parameters and Optimization

The synthesis of this fluorinated compound involves carefully controlled reaction conditions to achieve optimal yield and purity. The reported synthesis parameters are summarized in the following table:

| Parameter | Specification |

|---|---|

| Brominating Agent | Tetrabutylammonium bromide |

| Solvent | Dichloromethane |

| Temperature | 80°C |

| Reaction Duration | 7 hours |

| Reported Yield | 90% |

| Alternative Nucleophiles | NaN₃, NaNO₂, KSCN, KCN |

| Alternative Solvents | C₂H₄Cl₂, Ethyl acetate |

The high yield (90%) reported for this synthetic approach indicates an efficient and reliable method for producing this compound . The reaction likely proceeds through a nucleophilic substitution mechanism, where the bromide ion acts as the nucleophile. The elevated temperature of 80°C facilitates the reaction by overcoming activation energy barriers and potentially enhancing solubility of the reactants.

The flexibility in nucleophile and solvent choice, as indicated in the literature, suggests that the synthetic methodology can be adapted to produce various analogs by substituting bromine with other functional groups such as azide, nitrite, thiocyanate, or cyanide . This versatility enhances the utility of this synthetic approach for preparing a family of fluorinated compounds with diverse functional groups.

Chemical Reactivity and Functional Behavior

Reactivity Patterns

The chemical reactivity of 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene is largely influenced by its functional groups: the bromine substituent, the carbon-carbon double bond, and the heavily fluorinated carbon chain. The bromine at the terminal position can undergo various nucleophilic substitution reactions, as evidenced by the synthetic methods described for related compounds .

The carbon-carbon double bond presents opportunities for addition reactions typical of alkenes, although the electron-withdrawing nature of the adjacent fluorinated groups may modify its reactivity compared to conventional alkenes. The highly fluorinated structure imparts unique reactivity patterns due to the electron-withdrawing effects of fluorine atoms, which can stabilize carbanionic intermediates and influence reaction pathways.

Structural Comparisons

It is worth noting the structural relationship between this compound and its saturated analog, 3,3-Bis(trifluoromethyl)-1-bromo-4,4,5,5,6,6,6-heptafluorohexane (CAS: 128454-91-1) . The primary difference between these compounds is the presence of a carbon-carbon double bond in the hexene derivative versus the fully saturated hexane backbone in the analog. This structural difference would be expected to impact reactivity, with the hexene derivative showing additional reactions characteristic of alkenes.

| Parameter | Information |

|---|---|

| Hazard Symbols | Xi - Irritant |

| Risk Codes | 36/37/38 - Irritating to eyes, respiratory system and skin |

| Safety Recommendations | S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39 - Wear suitable protective clothing, gloves and eye/face protection |

Based on structural similarities, 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene may present comparable hazards and should be handled with appropriate precautions . The presence of bromine and multiple fluorine atoms suggests potential for irritation to exposed tissues, and the compound should be handled in well-ventilated environments with appropriate personal protective equipment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume